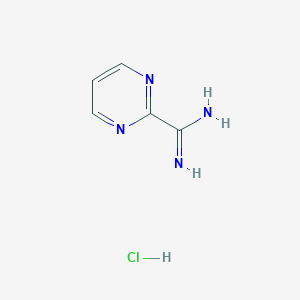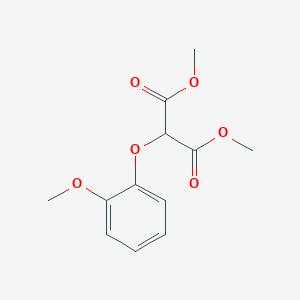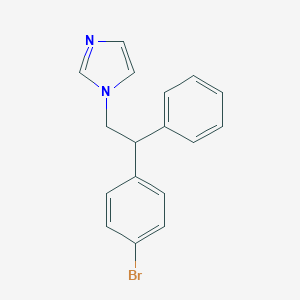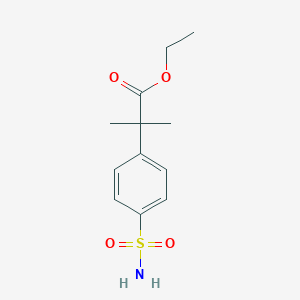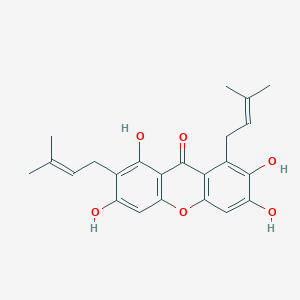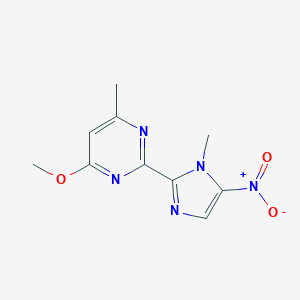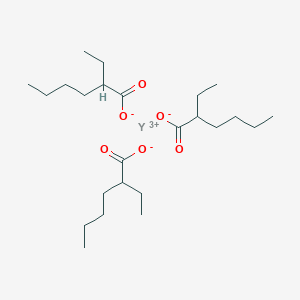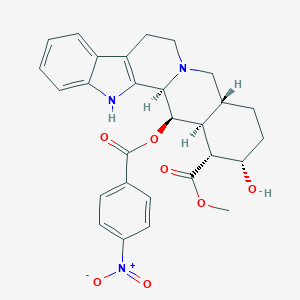
14-Nbo-yohimbine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
14-Nbo-yohimbine is a chemical compound that has gained attention in recent years due to its potential therapeutic properties. It is a derivative of yohimbine, which is a natural alkaloid found in the bark of the African yohimbe tree. 14-Nbo-yohimbine has been studied extensively for its effects on the central nervous system and its potential applications in treating various health conditions.
作用机制
The mechanism of action of 14-Nbo-yohimbine is not fully understood, but it is believed to involve its activity as an alpha-2 adrenoceptor antagonist. This means that it blocks the activity of certain receptors in the brain, leading to increased levels of neurotransmitters like norepinephrine and dopamine. These neurotransmitters are involved in regulating mood, motivation, and other aspects of brain function.
生化和生理效应
Research has shown that 14-Nbo-yohimbine has a range of biochemical and physiological effects. It has been shown to increase levels of certain neurotransmitters in the brain, including norepinephrine and dopamine. It has also been shown to increase blood flow and improve oxygenation in the brain. These effects are believed to contribute to its potential therapeutic properties.
实验室实验的优点和局限性
One of the advantages of studying 14-Nbo-yohimbine in laboratory settings is that it can be synthesized relatively easily and in large quantities. This allows for controlled experiments and the ability to test its effects on a range of health conditions. However, one limitation is that its effects may vary depending on the specific health condition being studied, and more research is needed to fully understand its potential therapeutic properties.
未来方向
There are several future directions for research on 14-Nbo-yohimbine. One area of interest is its potential as a treatment for addiction, particularly for opioid addiction. Studies have shown promising results in animal models, and further research is needed to explore its potential in human subjects. Another area of interest is its potential as a treatment for cognitive decline and dementia. Studies have shown that it may improve cognitive function and memory in animal models, and more research is needed to explore its potential in human subjects.
Conclusion:
In conclusion, 14-Nbo-yohimbine is a chemical compound with potential therapeutic properties. Its effects on the central nervous system have been studied extensively, and it has shown promise as a treatment for a range of health conditions. While more research is needed to fully understand its potential therapeutic properties, it represents an exciting area of research in the field of neuroscience and pharmacology.
合成方法
The synthesis of 14-Nbo-yohimbine involves a series of chemical reactions that transform yohimbine into its derivative form. The process typically involves the use of various reagents and solvents, and it requires careful monitoring of reaction conditions to ensure the desired product is obtained. While the synthesis method for 14-Nbo-yohimbine is complex, it has been successfully replicated in laboratory settings.
科学研究应用
The scientific research on 14-Nbo-yohimbine has focused on its potential applications in treating a range of health conditions. Studies have explored its effects on the central nervous system, including its potential as a treatment for depression, anxiety, and addiction. It has also been studied for its potential to improve cognitive function and memory.
属性
CAS 编号 |
109460-90-4 |
|---|---|
产品名称 |
14-Nbo-yohimbine |
分子式 |
C28H29N3O7 |
分子量 |
519.5 g/mol |
IUPAC 名称 |
methyl (1R,15R,18S,19R,20S,21R)-18-hydroxy-21-(4-nitrobenzoyl)oxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate |
InChI |
InChI=1S/C28H29N3O7/c1-37-28(34)23-21(32)11-8-16-14-30-13-12-19-18-4-2-3-5-20(18)29-24(19)25(30)26(22(16)23)38-27(33)15-6-9-17(10-7-15)31(35)36/h2-7,9-10,16,21-23,25-26,29,32H,8,11-14H2,1H3/t16-,21-,22-,23-,25+,26+/m0/s1 |
InChI 键 |
ZDOVTMRFXLKGQV-IZUVYGNBSA-N |
手性 SMILES |
COC(=O)[C@H]1[C@H](CC[C@@H]2[C@@H]1[C@H]([C@H]3C4=C(CCN3C2)C5=CC=CC=C5N4)OC(=O)C6=CC=C(C=C6)[N+](=O)[O-])O |
SMILES |
COC(=O)C1C(CCC2C1C(C3C4=C(CCN3C2)C5=CC=CC=C5N4)OC(=O)C6=CC=C(C=C6)[N+](=O)[O-])O |
规范 SMILES |
COC(=O)C1C(CCC2C1C(C3C4=C(CCN3C2)C5=CC=CC=C5N4)OC(=O)C6=CC=C(C=C6)[N+](=O)[O-])O |
同义词 |
14 beta-(4-nitrobenzoyloxy)yohimbine 14-(4-nitrobenzoyloxy)yohimbine 14-NBO-yohimbine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







